molecular formula C10H14ClNO2 B2476089 (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride CAS No. 2137725-59-6

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride

Cat. No.: B2476089
CAS No.: 2137725-59-6
M. Wt: 215.68
InChI Key: UPUOSXWSKPAJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms within a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of 3,5-dimethylphenol with bromoacetonitrile to form cyanomethyl ethers, followed by reduction with lithium aluminum hydride in dry ether under an argon atmosphere . The resulting intermediate is then subjected to further reactions to yield the desired benzoxazepine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9;/h1-4,9,11-12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUOSXWSKPAJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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